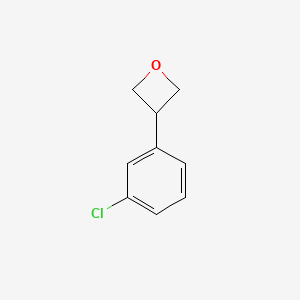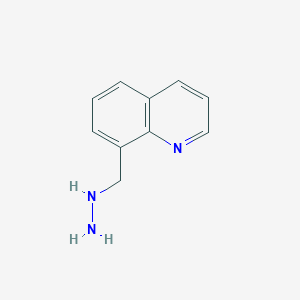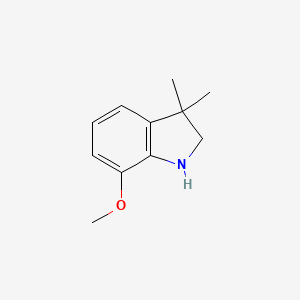
3-(3-Chlorophenyl)oxetane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chlorophenyl)oxetane is a chemical compound characterized by the presence of an oxetane ring substituted with a 3-chlorophenyl group. The oxetane ring is a four-membered cyclic ether, which is known for its strained structure and unique reactivity. The incorporation of a chlorophenyl group adds to its chemical diversity, making it a compound of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chlorophenyl)oxetane can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 3-chlorophenylmethanol with an epoxide under acidic conditions can lead to the formation of the oxetane ring . Another method involves the use of vinyl sulfonium ions in the presence of a photocatalyst and a base under blue LED light irradiation .
Industrial Production Methods: Industrial production of this compound typically involves optimized versions of the laboratory methods mentioned above. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the product. Additionally, the scalability of these methods is crucial for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 3-(3-Chlorophenyl)oxetane undergoes various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form corresponding lactones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the opening of the oxetane ring, forming linear alcohols or ethers.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and metal oxides.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or neutral conditions.
Major Products Formed:
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of linear alcohols or ethers.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
3-(3-Chlorophenyl)oxetane has found applications in various scientific fields:
Mecanismo De Acción
The mechanism of action of 3-(3-Chlorophenyl)oxetane largely depends on its chemical reactivity. The strained oxetane ring is prone to ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, leading to biological effects. The chlorophenyl group can also participate in interactions with biological macromolecules, enhancing the compound’s activity .
Comparación Con Compuestos Similares
3-Phenyl-oxetane: Lacks the chlorine substituent, leading to different reactivity and biological activity.
3-(4-Chlorophenyl)oxetane: The chlorine substituent is in a different position, which can affect the compound’s properties.
3-(3-Bromophenyl)oxetane: The bromine substituent can lead to different reactivity compared to chlorine.
Uniqueness: 3-(3-Chlorophenyl)oxetane is unique due to the specific positioning of the chlorine substituent on the phenyl ring, which influences its chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry .
Propiedades
Fórmula molecular |
C9H9ClO |
|---|---|
Peso molecular |
168.62 g/mol |
Nombre IUPAC |
3-(3-chlorophenyl)oxetane |
InChI |
InChI=1S/C9H9ClO/c10-9-3-1-2-7(4-9)8-5-11-6-8/h1-4,8H,5-6H2 |
Clave InChI |
PAIFDKRFPKZXAJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(CO1)C2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Pyrazolo[3,4-b]pyridin-6-amine hydrochloride](/img/structure/B11913528.png)



![(E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one oxime](/img/structure/B11913555.png)








